molecular formula C13H22N2O3 B187175 2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid CAS No. 331947-27-4

2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid

Cat. No.: B187175
CAS No.: 331947-27-4
M. Wt: 254.33 g/mol
InChI Key: XKZDSAVFHPKHNV-UHFFFAOYSA-N
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Description

2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid is a chemical compound that features a cyclohexane ring substituted with a carboxylic acid group and a 4-methyl-piperazine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 4-methylpiperazine-1-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclohexane ring and a piperazine moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(4-methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h10-11H,2-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZDSAVFHPKHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308489
Record name 2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331947-27-4
Record name 2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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